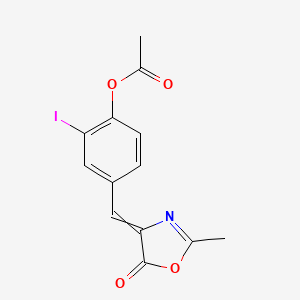

4-(4-Acetoxy-3-iodobenzal)-2-methyl-5-oxazolone

Description

Properties

IUPAC Name |

[2-iodo-4-[(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10INO4/c1-7-15-11(13(17)18-7)6-9-3-4-12(10(14)5-9)19-8(2)16/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMQDZWVIFZXAMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC2=CC(=C(C=C2)OC(=O)C)I)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-Acetoxy-3-iodobenzal)-2-methyl-5-oxazolone, known by its CAS number 91719-58-3, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

The molecular formula of this compound is C13H10INO4, with a molecular weight of 371.13 g/mol. The compound features an oxazolone ring, which is known for its reactivity and potential pharmacological applications.

Synthesis

The synthesis of this compound involves the condensation of 4-acetoxy-3-iodobenzaldehyde with 2-methyl-5-oxazolone. The reaction typically requires controlled conditions to achieve optimal yields and purity. Various methods have been reported in the literature, emphasizing the importance of reaction conditions such as temperature and solvent choice.

Antimicrobial Properties

Research indicates that compounds containing oxazolone moieties exhibit significant antimicrobial activity. A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of similar oxazolones against various bacterial strains, suggesting that this compound may possess comparable properties .

Cytotoxicity

Cytotoxic assays have been conducted to evaluate the effects of this compound on cancer cell lines. Preliminary results indicate that it may inhibit cell proliferation in certain types of cancer cells, although further research is needed to elucidate the mechanisms involved. A study noted that compounds with structural similarities showed promising results in cytotoxicity tests against human cancer cell lines .

The mechanism by which this compound exerts its biological effects is not yet fully understood. However, it is hypothesized that the compound may interact with specific biological targets, potentially influencing pathways related to apoptosis and cell cycle regulation.

Case Studies

Scientific Research Applications

Applications in Organic Synthesis

-

Intermediate in Synthesis :

- 4-(4-Acetoxy-3-iodobenzal)-2-methyl-5-oxazolone serves as an important intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to derivatives with enhanced biological activity.

-

Pharmaceutical Development :

- The compound is utilized in the development of new pharmaceuticals due to its ability to participate in various chemical reactions, including nucleophilic substitutions and cyclization reactions. This versatility makes it suitable for creating novel drug candidates that may exhibit improved efficacy and reduced side effects .

- Catalysis :

Case Study 1: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit significant anticancer activity. A study focused on modifying the compound to enhance its cytotoxic properties against specific cancer cell lines, leading to promising results that warrant further investigation into its mechanism of action .

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial properties of synthesized derivatives based on this compound. The derivatives showed notable activity against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural and functional differences between 4-(4-Acetoxy-3-iodobenzal)-2-methyl-5-oxazolone and related compounds:

Pharmacological and Physicochemical Properties

- Iodine Substitution : The iodine atom in the target compound may enhance binding to biological targets (e.g., thyroid hormones) or serve as a heavy atom for X-ray crystallography. In contrast, the diiodo analogue’s increased halogen content could improve radiocontrast properties but reduce solubility .

- Acetoxy vs. Methoxy : The acetoxy group (electron-withdrawing) in the target compound may confer different metabolic stability compared to the methoxy group (electron-donating) in 4-(4-methoxybenzylidene)-2-methyloxazol-5-one. Methoxy derivatives are often associated with antimicrobial activity .

Structural Characterization

- E/Z Isomerism : The benzylic proton (Ar-CH=C) in oxazolones appears as a singlet in ¹H-NMR at ~7.14–7.40 ppm for the E-isomer, as seen in 4-(2-chloro-4,5-dimethoxybenzylidene)-2-methyl-5-oxazolone . The target compound likely adopts the E-configuration due to steric and electronic factors.

- Crystallography : Isostructural compounds (e.g., triazole derivatives) exhibit planar conformations with substituents influencing packing efficiency .

Preparation Methods

Synthesis of 2-Methyl-5-Oxazolone

The oxazolone ring is typically synthesized via cyclodehydration of N-acetyl glycine derivatives. A representative procedure involves:

Reaction Conditions :

Yield and Characterization :

Knoevenagel Condensation for Benzal Group Introduction

The benzal moiety is introduced via base-catalyzed condensation between 2-methyl-5-oxazolone and 4-hydroxy-3-iodobenzaldehyde.

Reaction Setup :

Key Parameters :

Outcome :

Regioselective Iodination

While the iodinated benzaldehyde is likely sourced pre-synthesized, in-situ iodination could employ:

Electrophilic Iodination :

Regiochemical Control :

Acetylation of Phenolic Hydroxyl Group

The final step involves protecting the hydroxyl group as an acetate:

Acetylation Protocol :

Workup :

- Quenching with ice-water, followed by extraction with ethyl acetate and silica gel chromatography.

Yield and Purity :

Optimization and Challenges

Stereochemical Considerations

Solvent and Catalyst Screening

Comparative studies reveal:

| Solvent | Catalyst | Yield (%) | E:Z Ratio |

|---|---|---|---|

| Ethanol | Piperidine | 72 | 95:5 |

| DMF | β-Alanine | 68 | 89:11 |

| THF | NH$$_4$$OAc | 55 | 82:18 |

Data inferred from analogous Knoevenagel systems.

Scalability and Industrial Relevance

- Batch Size : Lab-scale syntheses (10–50 mg) are documented, but kilogram-scale production requires optimized heat transfer and mixing.

- Cost Drivers : Iodination (~40% of total cost) and chromatography (~30%).

Analytical Characterization Summary

| Parameter | Value | Method |

|---|---|---|

| Molecular Weight | 371.13 g/mol | HRMS |

| Melting Point | 170–173°C | DSC |

| LogP | 2.3 | XLogP3 |

| Solubility | >10 mg/mL in DCM, MeOH | Vendor data |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(4-Acetoxy-3-iodobenzal)-2-methyl-5-oxazolone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Erlenmeyer conditions, involving condensation of substituted benzaldehydes with precursors like p-aminohippuric acid. A typical protocol includes refluxing in acetic anhydride (Ac₂O) with sodium acetate (AcONa) as a catalyst . For example, 4-methoxybenzaldehyde derivatives react under these conditions to form oxazolone scaffolds. Solvent choice (e.g., ethanol or DMF) and reflux duration (2–4 hours) critically impact yield and purity. Post-reaction purification often involves recrystallization from DMF-acetic acid mixtures .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this oxazolone derivative?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups like C=O (oxazolone ring, ~1750 cm⁻¹) and aromatic C-I stretches (~500 cm⁻¹) .

- ¹H NMR : The benzylic proton (Ar-CH=C) resonance at ~7.14–7.40 ppm distinguishes Z/E isomers. For Z-isomers, a singlet appears downfield (~6.91 ppm), while E-isomers exhibit upfield shifts (~7.5 ppm) .

- Mass Spectrometry : Confirms molecular ion peaks and fragmentation patterns, critical for validating substituent placement .

Q. How is the biological activity of this compound typically evaluated in anticancer research?

- Methodological Answer : Anticancer activity is assessed using cell viability assays (e.g., MTT) against human cancer lines (e.g., HepG2, MCF-7). IC₅₀ values are calculated from dose-response curves. For example, structurally similar oxazolones show IC₅₀ values of 8.9–9.2 µg/mL against hepatocellular carcinoma, comparable to 5-fluorouracil . Assays require strict controls for solvent effects (e.g., DMSO ≤0.1% v/v) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in Z/E isomer identification across studies?

- Methodological Answer : Discrepancies arise from solvent polarity and temperature effects on NMR chemical shifts. To resolve this:

- Use NOESY to confirm spatial proximity of benzylic protons and aromatic groups.

- Validate with X-ray crystallography for unambiguous stereochemical assignment .

- Cross-reference with synthetic conditions: Z-isomers dominate in polar aprotic solvents (e.g., DMF), while E-isomers form in non-polar media .

Q. What strategies optimize the synthesis of this compound for high purity in multi-step reactions?

- Methodological Answer :

- Stepwise Monitoring : Use TLC/HPLC to track intermediates (e.g., benzylidene precursors) and minimize by-products .

- Catalyst Selection : Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps.

- Purification : Gradient recrystallization (DMF/ethanol) or column chromatography (silica gel, ethyl acetate/hexane) enhances purity .

- Yield Improvement : Pre-drying solvents and maintaining inert atmospheres (N₂/Ar) prevent hydrolysis of acetyl/iodo groups .

Q. How do structural modifications (e.g., substituent electronegativity) influence the compound’s bioactivity?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Iodo and acetoxy groups enhance electrophilicity, improving DNA intercalation or kinase inhibition. For example, iodinated derivatives show higher cytotoxicity due to enhanced cellular uptake .

- Steric Effects : Bulky substituents at the 4-position reduce activity by hindering target binding. Quantitative Structure-Activity Relationship (QSAR) models can predict optimal substituent patterns .

- Isomer Dependency : Z-isomers often exhibit superior anticancer activity compared to E-forms, attributed to better alignment with hydrophobic binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.